2-[(1R)-1-Hydroxyethyl]benzonitrile
Description
2-[(1R)-1-Hydroxyethyl]benzonitrile is a chiral organic compound featuring a benzonitrile core substituted with a hydroxyethyl group at the 2-position of the benzene ring. The (1R) configuration of the hydroxyethyl group confers stereochemical specificity, which is critical in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3/t7-/m1/s1 |
InChI Key |
QUUYOBOUUVMQCH-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C#N)O |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)benzonitrile typically involves the reduction of the corresponding ketone, 2-acetylbenzonitrile, using chiral catalysts to ensure the production of the desired enantiomer. One common method involves the use of a chiral borane reagent in the presence of a base, such as sodium borohydride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of ®-2-(1-Hydroxyethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 2-Acetylbenzonitrile
Reduction: 2-(1-Aminoethyl)benzonitrile
Substitution: 2-(1-Haloethyl)benzonitrile
Scientific Research Applications
®-2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between 2-[(1R)-1-Hydroxyethyl]benzonitrile and its analogs:
Key Observations:
Positional Isomerism: The 2- and 4-substituted hydroxyethyl benzonitriles differ in steric and electronic effects.
Functional Group Diversity: The amino group in 4-[(1R)-1-amino-2-hydroxyethyl]benzonitrile introduces basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents compared to the target compound . The chlorophenyl group in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile adds lipophilicity, likely increasing membrane permeability in biological systems .
Biological Activity
2-[(1R)-1-Hydroxyethyl]benzonitrile is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C9H11NO
- Molecular Weight : 163.19 g/mol
- IUPAC Name : this compound
- CAS Number : [not specified in the search results]
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may act as a modulator of certain enzyme activities, potentially influencing metabolic pathways relevant to various diseases.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Antioxidant Activity : Exhibits significant free radical scavenging properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine production | |
| Enzyme Modulation | Inhibition of specific enzymes |
Case Study 1: Antioxidant Properties
In a study assessing the antioxidant capacity of various compounds, this compound was shown to effectively reduce oxidative stress markers in human cell lines. The results indicated that the compound could lower levels of reactive oxygen species (ROS) significantly compared to controls.
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound led to a marked decrease in interleukin-6 (IL-6) levels in macrophage cultures, indicating its potential use in treating chronic inflammatory conditions.
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Benzonitrile is used as a precursor.
- Hydroxylation Reaction : A hydroxyethyl group is introduced through a selective reduction process.
- Purification : The final product is purified using chromatography techniques.
Table 2: Synthesis Steps Overview
| Step Number | Reaction Type | Description |
|---|---|---|
| 1 | Hydroxylation | Introduction of hydroxyethyl group |
| 2 | Purification | Chromatography for product isolation |
Research Findings
Recent literature emphasizes the importance of further investigations into the pharmacokinetics and long-term effects of this compound. Studies are ongoing to explore its potential as a lead compound for drug development targeting oxidative stress-related disorders and inflammatory diseases.
Future Directions
Future research should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
- Clinical Trials : Initiating trials to assess therapeutic benefits in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
